molecular formula C22H14O8 B8681696 Di(p-carboxyphenyl)isophthalate CAS No. 97592-40-0

Di(p-carboxyphenyl)isophthalate

Cat. No. B8681696
Key on ui cas rn: 97592-40-0
M. Wt: 406.3 g/mol
InChI Key: BUVUVHGGUXXLGN-UHFFFAOYSA-N
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Patent
US05256760

Procedure details

In a 10 liter three-necked Morton flask equipped with nitrogen inlet and outlet, thermometer, condenser and mechanical stirrer, were placed 179.6 grams (4.4 moles) of sodium hydroxide, 289.8 grams (2.1 m) of p-hydroxybenzoic acid, and 3 liters of distilled water. Isophthaloyl dichloride (203 grams, 1 m) was dissolved in 3 liters of methylene chloride. The acid chloride solution was added into the reaction flask with fast agitation. The resulting mixture was stirred at room temperature for one hour, and the solid disodium salt of the product was filtered, washed with water, and then acidified with a 10% solution of hydrochloric acid. The crude product was filtered, washed three times with distilled water, and twice with hot methanol, and then dried at 100° C. to obtain 300 grams of di(p-carboxyphenyl)isophthalate in 74% yield, with a melting point of 290°-300° C.
Quantity
179.6 g
Type
reactant
Reaction Step One
Quantity
289.8 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
reactant
Reaction Step Three
Quantity
203 g
Type
reactant
Reaction Step Four
Quantity
3 L
Type
solvent
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[OH:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1.[OH2:13].[C:14](Cl)(=[O:24])[C:15]1[CH:23]=[CH:22][CH:21]=[C:17]([C:18](Cl)=[O:19])[CH:16]=1>C(Cl)Cl>[C:8]([C:7]1[CH:11]=[CH:12][C:4]([O:3][C:14](=[O:24])[C:15]2[CH:23]=[CH:22][CH:21]=[C:17]([C:18]([O:1][C:4]3[CH:12]=[CH:11][C:7]([C:8]([OH:9])=[O:13])=[CH:6][CH:5]=3)=[O:19])[CH:16]=2)=[CH:5][CH:6]=1)([OH:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
179.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
289.8 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
3 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
203 g
Type
reactant
Smiles
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
Name
Quantity
3 L
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 10 liter three-necked Morton flask equipped with nitrogen inlet and outlet
CUSTOM
Type
CUSTOM
Details
thermometer, condenser and mechanical stirrer, were placed
FILTRATION
Type
FILTRATION
Details
the solid disodium salt of the product was filtered
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
The crude product was filtered
WASH
Type
WASH
Details
washed three times with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with hot methanol, and then dried at 100° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=C1)OC(C1=CC(C(=O)OC2=CC=C(C=C2)C(=O)O)=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 300 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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